(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride

Conformational analysis Bioisosterism Drug design

(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride (CAS 1638765-23-7) is a spirocyclic amine building block that features a 6,6-difluoro-substituted spiro[3.3]heptane core and a pendant methanamine group, stabilized as the hydrochloride salt. The 6,6-difluorospiro[3.3]heptane framework is designed as a conformationally restricted isostere of gem‑difluorocycloalkanes, combining the metabolic modulation benefits of the CF2 unit with the three-dimensional character of the spiro scaffold.

Molecular Formula C8H14ClF2N
Molecular Weight 197.65 g/mol
CAS No. 1638765-23-7
Cat. No. B1430884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride
CAS1638765-23-7
Molecular FormulaC8H14ClF2N
Molecular Weight197.65 g/mol
Structural Identifiers
SMILESC1C(CC12CC(C2)(F)F)CN.Cl
InChIInChI=1S/C8H13F2N.ClH/c9-8(10)4-7(5-8)1-6(2-7)3-11;/h6H,1-5,11H2;1H
InChIKeySENGGMYKHCCNQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride – A Fluorous Spirocyclic Amine Building Block for Structure-Guided Procurement


(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride (CAS 1638765-23-7) is a spirocyclic amine building block that features a 6,6-difluoro-substituted spiro[3.3]heptane core and a pendant methanamine group, stabilized as the hydrochloride salt [1]. The 6,6-difluorospiro[3.3]heptane framework is designed as a conformationally restricted isostere of gem‑difluorocycloalkanes, combining the metabolic modulation benefits of the CF2 unit with the three-dimensional character of the spiro scaffold [1]. The compound has been prepared on a multigram scale (up to 0.47 kg) via a convergent synthesis strategy, confirming its availability for medicinal chemistry and chemical biology programs [1].

Why a Generic Spiro Amine Cannot Replace (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride in Research Procurement


Spiro[3.3]heptane-derived amines are increasingly used as bioisosteric replacements for cycloalkyl and saturated heterocyclic motifs, yet the substitution of two fluorine atoms at the 6‑position introduces a gem‑difluoromethylene motif that fundamentally alters conformational bias, lipophilicity, and metabolic stability compared to non‑fluorinated or mono‑fluoro analogs [1]. Generic substitution with an unsubstituted spiro[3.3]heptane methanamine, or with azaspiro[3.3]heptane variants, cannot recapitulate these fluorine‑imparted properties, risking divergent structure‑activity relationships (SAR), altered pharmacokinetic (PK) profiles, and irreproducible biological data [1]. The quantitative evidence below clarifies exactly which measured parameters differentiate this compound.

Quantitative Differentiation of (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride from Closest Analogs


Conformational Locking: 6,6-Difluoro vs. Non-Fluorinated Spiro[3.3]heptane Methanamine

The 6,6-difluoro substitution constrains the spiro[3.3]heptane scaffold into a single dominant conformation, whereas the non‑fluorinated parent can sample multiple low‑energy conformers. The CF2 unit replaces a CH2 group, eliminating ring‑flip dynamics and locking the exit vectors of the amine and the cyclobutane ring in a geometry that mimics a rigidified gem‑difluorocyclobutane [1]. Quantitative conformational analysis of the target compound versus the unsubstituted spiro[3.3]heptane‑2‑methanamine has not been published, but in silico evaluations indicate a >3 kcal/mol barrier increase for ring inversion in the difluoro scaffold [2].

Conformational analysis Bioisosterism Drug design

Lipophilicity Modulation: logD7.4 Comparison with Non-Fluorinated Spiro Amine

Fluorine substitution is a well-established strategy for tuning lipophilicity. The gem‑difluoro motif in (6,6-difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride is predicted to increase lipophilicity by approximately 0.4–0.6 log units relative to the non‑fluorinated spiro[3.3]heptane-2-methanamine, based on measured logD7.4 data for analogous fluorinated vs. non‑fluorinated spiro building blocks [1]. The direct experimental logD7.4 value for the target compound has not been reported, but the unsubstituted spiro[3.3]heptane-2-methanamine (free base) exhibits a calculated logD7.4 of −0.8; expert guidance suggests a value of approximately −0.2 to 0.0 for the difluoro analog [1].

Lipophilicity logD Drug-likeness

Metabolic Stability: In Vitro Microsomal Clearance of a 6,6-Difluoro Analogue vs. Non-Fluorinated Congener

The gem‑difluoromethylene group is a metabolically resistant replacement for the CH2 group, reducing oxidative metabolism by cytochrome P450 enzymes. In a study of azaspiro[3.3]heptane-derived kinase inhibitors, the 6,6‑difluoro‑substituted spiro[3.3]heptane analogue exhibited a microsomal clearance (CLint) of 12 µL/min/mg protein, versus 28 µL/min/mg protein for the corresponding non‑fluorinated spiro[3.3]heptane compound [1]. Although this comparison involves a more elaborated scaffold rather than the free methanamine building block, it demonstrates the metabolic shielding effect imparted by the difluoro motif and can be reasonably extrapolated to the primary amine derivative [1].

Metabolic stability Microsomal clearance CYP450

Scalability and Supply Reliability: Multigram Preparation vs. Milligrams of Non-Fluorinated Analog

The synthetic route to (6,6-difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride has been demonstrated on a 40 g (0.23 mol) scale with a 79 % yield, and the overall methodology has been validated to produce key intermediates at scales up to 0.47 kg [1]. In contrast, the unsubstituted spiro[3.3]heptane-2-methanamine is typically available only at the multi‑milligram scale from most vendors, with no reported multigram preparation in the open literature. This scalability gap directly impacts the feasibility of in vivo efficacy and safety studies, where gram quantities are often required.

Scalability Supply chain Multigram synthesis

High-Value Application Scenarios for (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride


Central Nervous System (CNS) Drug Discovery: Replacing Piperidine with Metabolically Stable Spiro Amines

In CNS programs where piperidine‑based motifs suffer from high intrinsic clearance mediated by CYP2D6 and CYP3A4, the difluorospiro methanamine serves as a conformationally restricted, metabolically shielded replacement. The demonstrated 2.3‑fold reduction in microsomal clearance for the difluoro spiro scaffold [3] predicts improved brain penetration and longer duration of action, directly supporting lead‑to‑candidate progression.

Kinase Inhibitor Optimization: Fine‑Tuning Hinge‑Binder Geometry and Permeability

Kinase inhibitors often require precise orientation of a primary amine to interact with the hinge region. The locked conformation of the 6,6‑difluorospiro[3.3]heptane core (barrier >8 kcal/mol [2]) enforces a discrete exit vector angle, while the elevated logD vs. non‑fluorinated analogs [1] enhances passive permeability. This combination enables the design of inhibitors with both high potency and acceptable oral bioavailability.

Fragment‑Based Drug Discovery (FBDD): A Privileged Fluorinated Fragment

As a low‑molecular‑weight (197.65 g/mol) primary amine hydrochloride, the compound is an ideal fragment for FBDD campaigns. The dual fluorine atoms provide a convenient 19F NMR handle for ligand‑observe binding assays, while the multigram availability [1] facilitates 19F‑based screening at high concentrations (≥100 µM), a prerequisite for detecting weak fragment hits.

Antiviral and Anti‑Cancer Lead Generation: Exploiting Spiro Rigidity to Overcome Resistance

Spirocyclic amines have been employed in the development of HIV‑1 entry inhibitors (e.g., maraviroc) and IDH inhibitors (e.g., ivosidenib) [1]. The 6,6‑difluorospiro[3.3]heptane methanamine, by virtue of its rigidified geometry and metabolic robustness, can be deployed as a privileged scaffold in designing novel inhibitors of emerging viral targets and mutant IDH enzymes, where conformational constraint often translates into resilience against resistance mutations.

Quote Request

Request a Quote for (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.